molecular formula C46H55Cl2NO16 B601180 Docetaxel Impurity 2 CAS No. 158810-72-1

Docetaxel Impurity 2

Número de catálogo: B601180
Número CAS: 158810-72-1
Peso molecular: 948.83
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Docetaxel Impurity 2 is a process-related impurity found in the pharmaceutical formulation of Docetaxel, a widely used chemotherapeutic agent. This impurity arises during the synthesis and storage of Docetaxel and is monitored to ensure the quality and safety of the final product .

Aplicaciones Científicas De Investigación

Research into the toxicity and anti-tumor effects of 7-epi docetaxel has been limited but critical. In vitro studies have shown that while 7-epi docetaxel retains some anti-tumor properties, its toxicity profile may differ from that of standard docetaxel . Notably, a study indicated that the toxicity associated with this impurity is comparable to that of docetaxel itself, suggesting that its presence could impact patient outcomes .

Clinical Case Studies

Several clinical studies have evaluated the impact of impurities on treatment outcomes:

  • Breast Cancer Treatment : A Phase II trial assessing docetaxel's efficacy in metastatic breast cancer reported an objective response rate of approximately 67%, with toxicity primarily manifesting as neutropenia . The presence of impurities like 7-epi docetaxel could potentially influence these results.
  • Comparative Studies : A comparative study between original docetaxel and its generics highlighted increased hematological toxicities associated with generics, suggesting that impurities might play a role in adverse effects .

Regulatory Considerations

The regulatory framework surrounding docetaxel formulations emphasizes stringent control over impurity levels to mitigate risks associated with their use in cancer therapy. The FDA guidelines stipulate acceptable limits for impurities based on their potential impact on safety and efficacy .

Mecanismo De Acción

Target of Action

The primary target of Docetaxel Impurity 2, also known as Docetaxel, is the protein component of microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound interacts with its target by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization . This stabilization of microtubules leads to the inhibition of cell division, specifically during the M phase of the cell cycle . This interaction prevents cell division and promotes cell death .

Biochemical Pathways

The action of this compound affects the normal function of microtubule growth . By hyper-stabilizing the structure of microtubules, it inhibits DNA, RNA, and protein synthesis . This disruption of microtubule dynamics induces cell cycle arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver via the cytochrome P450 (CYP)3A4 system and excreted into the feces . Renal excretion is minimal, less than 5% . The clearance of this compound is significantly decreased with age, decreased body surface area, and increased concentrations of α1-acid glycoprotein and albumin . These factors impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of cell division and promotion of cell death . This results in the inhibition of tumor proliferation, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility and biological activity can be enhanced through the formation of inclusion complexes with certain compounds . Additionally, the storage conditions of this compound can affect its suitability for use . It is recommended to store it in the original container at +5°C ± 3°C, protected from light .

Análisis Bioquímico

Biochemical Properties

Docetaxel Impurity 2 interacts with various biomolecules, including enzymes and proteins. It is involved in the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This interaction impedes the mitosis of tumor cells and eventually causes apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interrupting the cell cycle at the G2/M phase, triggering cell death, inhibiting the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosting the production of the cell cycle inhibitor p27 .

Molecular Mechanism

The mechanism of action of this compound involves the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This impedes the mitosis of tumor cells and eventually causes apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Preliminary studies have shown that tumor cell invasion significantly increased with docetaxel when lymphatic endothelial cells were present . This effect was attenuated by inhibition of VEGFR3 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study showed that a dose of 1 mg/kg on alternate days was the most effective and safest dose .

Metabolic Pathways

The main metabolic pathway of this compound consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Docetaxel Impurity 2 involves multiple steps, starting from the precursor compounds used in the production of Docetaxel. The synthetic route typically includes esterification, hydroxylation, and benzoylation reactions. The reaction conditions often involve the use of organic solvents such as methylene chloride and acetonitrile, along with catalysts like pyridine and triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound is controlled through stringent quality assurance protocols. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of impurities during the manufacturing process. The impurity is isolated and quantified to ensure it remains within acceptable limits .

Análisis De Reacciones Químicas

Types of Reactions

Docetaxel Impurity 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Comparación Con Compuestos Similares

Similar Compounds

    Paclitaxel: Another taxane derivative with a similar mechanism of action but different pharmacokinetic properties.

    Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cell lines.

    10-Deacetylbaccatin III: A precursor in the synthesis of Docetaxel and its impurities.

Uniqueness

Docetaxel Impurity 2 is unique due to its specific structural modifications, which can influence its pharmacological activity and toxicity profile. Unlike its parent compound, Docetaxel, and other related taxanes, this compound may exhibit different metabolic and degradation pathways, making it a valuable compound for research and quality control .

Actividad Biológica

Docetaxel Impurity 2, a derivative of the chemotherapeutic agent docetaxel, exhibits significant biological activity primarily through its interactions with microtubules. This article explores its mechanism of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

Target Interaction : this compound primarily targets the protein components of microtubules, specifically tubulin. It promotes the assembly of microtubules from tubulin dimers while inhibiting their depolymerization. This stabilization of microtubules disrupts normal cell cycle progression, particularly affecting the G2/M phase, leading to cell death via apoptosis .

Biochemical Pathways : The compound's action influences critical cellular processes by interrupting mitosis and enhancing apoptotic pathways. It has been shown to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL and increase levels of the cell cycle inhibitor p27.

Pharmacokinetics

The pharmacokinetic profile of this compound involves absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver via the cytochrome P450 (CYP)3A4 system, with fecal excretion being the main route.

Cellular Effects : The compound has demonstrated significant effects on various cell types. In laboratory settings, it has been observed to enhance tumor cell invasion in the presence of lymphatic endothelial cells, indicating a complex interaction within the tumor microenvironment .

Chemical Reactions : this compound undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions can alter its efficacy and stability depending on environmental conditions:

Reaction Type Common Reagents Conditions
OxidationHydrogen peroxideAcidic medium
ReductionSodium borohydrideBasic medium
SubstitutionHalogensSolvent-based

Observational Study on Clinical Toxicity

A multicenter observational study evaluated various formulations of docetaxel products to assess clinical toxicity related to impurities. The study found statistically significant differences in adverse events among different formulations. Notably, formulations with lower impurity content demonstrated better outcomes regarding dosage changes and incidence rates of anemia and hypersensitivity reactions .

Phase II Study in Metastatic Pancreatic Cancer

A Phase II clinical trial investigated the efficacy of docetaxel in patients with metastatic pancreatic cancer. Results indicated promising anti-tumor activity, with notable improvements in patient outcomes when treated with docetaxel compared to historical controls .

Research Findings

Recent studies have highlighted the conversion of docetaxel into its epimeric form (7-Epidocetaxel) during metabolic processes. This conversion was found to reduce cytotoxic properties compared to the parent compound, suggesting that impurities may influence therapeutic efficacy .

Propiedades

Número CAS

158810-72-1

Fórmula molecular

C46H55Cl2NO16

Peso molecular

948.83

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-4-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.